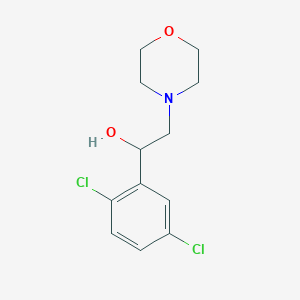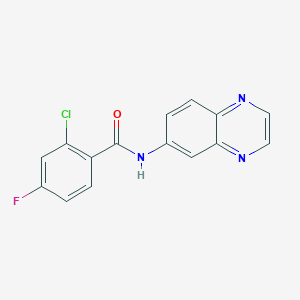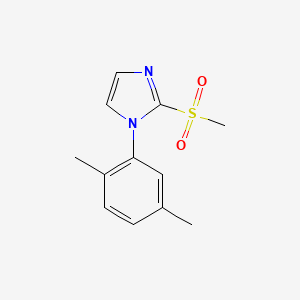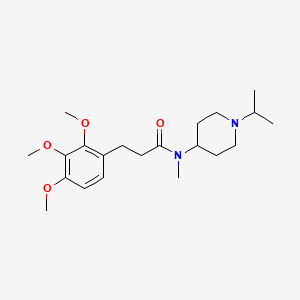
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol, also known as DCMOE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a morpholine derivative that contains a dichlorophenyl group and an ethanol moiety. DCMOE has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The exact mechanism of action of 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol has been shown to increase the levels of acetylcholine and dopamine, which are important neurotransmitters involved in cognitive function and memory.
Biochemical and Physiological Effects
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol has been shown to have anti-inflammatory properties and to modulate the immune system. It has also been shown to have antioxidant effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol in lab experiments is its ability to enhance cognitive function and memory in animal models. This makes it a promising candidate for studying the mechanisms underlying these processes. However, one limitation of using 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol. One area of interest is in the development of new drugs based on the structure of 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol. Another potential direction is in the study of the mechanisms underlying its neuroprotective and cognitive-enhancing effects. Additionally, more research is needed to determine the safety and toxicity of 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol in humans.
Synthesemethoden
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol can be synthesized using a variety of methods, including the reaction of 2,5-dichlorophenylacetic acid with morpholine and ethanol under reflux conditions. Other methods involve the use of different reagents, such as triethylamine and thionyl chloride, to produce the desired product.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol has been shown to exhibit neuroprotective effects. Studies have also shown that 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol can enhance cognitive function and memory in animal models.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-2-morpholin-4-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-9-1-2-11(14)10(7-9)12(16)8-15-3-5-17-6-4-15/h1-2,7,12,16H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOURGDJWGZKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)

![ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7545048.png)

![N,N-dimethyl-5-[[[1-(4-methylphenyl)tetrazol-5-yl]amino]methyl]thiophene-2-sulfonamide](/img/structure/B7545066.png)

![3-[[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzamide](/img/structure/B7545082.png)
![2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)
![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)
![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)

